5-Aminosalicyluric acid

Description

Historical Context of Research on 5-Aminosalicylic Acid

The history of 5-Aminosalicylic acid (5-ASA) begins in the late 19th century with its initial synthesis, where it was primarily utilized in the production of azo dyes. hilarispublisher.com Its entry into the biomedical field was indirect and linked to the development of sulfasalazine (B1682708) in the 1930s and 1940s. hilarispublisher.comnih.gov Sulfasalazine, a molecule combining the antibiotic sulfapyridine (B1682706) and 5-ASA through an azo bond, was originally synthesized to treat rheumatoid arthritis. hilarispublisher.com

A pivotal moment in the history of 5-ASA research occurred in the 1970s. Through clinical studies, researchers led by Azad Khan demonstrated that 5-ASA was the therapeutically active component of sulfasalazine responsible for its anti-inflammatory effects in ulcerative colitis, while the sulfapyridine moiety was largely responsible for the associated adverse effects. researchgate.netcochrane.org This discovery was a paradigm shift, establishing that the sulfapyridine portion primarily served as a carrier to prevent the premature absorption of 5-ASA in the upper gastrointestinal tract, allowing it to reach the colon. researchgate.net This fundamental insight spurred the development of new formulations designed to deliver 5-ASA directly to the site of inflammation in the intestine, thereby avoiding the side effects linked to sulfapyridine. researchgate.netchemicalbook.com

Table 1: Key Milestones in the History of 5-ASA Research

| Year/Period | Milestone | Key Finding/Impact |

|---|---|---|

| Late 19th Century | Synthesis of 5-ASA | Initially used in the chemical industry for producing azo dyes. hilarispublisher.com |

| 1940s | Introduction of Sulfasalazine | A combination of 5-ASA and sulfapyridine, developed for rheumatoid arthritis and later used for IBD. hilarispublisher.com |

| 1977 | Discovery of Active Moiety | Azad Khan et al. identify 5-ASA as the therapeutically active component of sulfasalazine for IBD. researchgate.netcochrane.org |

| 1980s-Present | Development of Modern Formulations | Creation of various oral and rectal 5-ASA delivery systems (e.g., pH-dependent coatings, prodrugs) to target the colon and minimize systemic absorption. researchgate.netchemicalbook.com |

Evolution of Fundamental Research Perspectives on 5-Aminosalicylic Acid

Following the identification of 5-ASA as the active moiety of sulfasalazine, initial research focused on its pharmacokinetic properties and the development of delivery systems for targeted release in the colon. nih.gov The fundamental research perspective has since evolved significantly, moving from a general understanding of its topical anti-inflammatory effect to a more detailed, molecular-level comprehension of its mechanisms of action.

Early investigations explored its role as an antioxidant and a scavenger of reactive oxygen species, which are damaging by-products of metabolism implicated in mucosal inflammation. tcichemicals.comfrontiersin.org This provided an initial biochemical explanation for its protective effects on intestinal tissue. tcichemicals.com A major breakthrough in understanding 5-ASA's mechanism was the discovery of its role as a ligand for peroxisome proliferator-activated receptor-gamma (PPAR-γ). researchgate.net Research demonstrated that 5-ASA activates these nuclear receptors, which are highly expressed in colon epithelial cells and play a critical role in regulating inflammation, cell growth, and programmed cell death (apoptosis). researchgate.net This finding provided a direct link between 5-ASA and the genetic control of the inflammatory response in the gut. researchgate.net

More recent research has expanded to include the effects of 5-ASA on the gut microbiome. Studies have shown that 5-ASA can alter the composition of gut bacteria in patients with IBD, reducing the abundance of inflammation-associated bacteria like Escherichia–Shigella. nih.gov This suggests that part of 5-ASA's therapeutic benefit may be mediated through the modulation of the intestinal microbial environment. nih.gov Furthermore, the study of 5-ASA's metabolism, primarily its conversion to N-acetyl-5-aminosalicyluric acid (Ac-5-ASA), continues to be a key area of investigation to understand its bioavailability and efficacy. caymanchem.com The development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), has been instrumental in advancing this research. researchgate.net

Table 2: Physicochemical Properties of 5-Aminosalicylic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| CAS Number | 89-57-6 |

| Appearance | White to gray to brown powder/crystal |

| Melting Point | 275-280 °C (decomposes) |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO). atamanchemicals.comtcichemicals.com Low solubility in water. hilarispublisher.com |

| Stability | Stable. Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates. atamanchemicals.comtcichemicals.com |

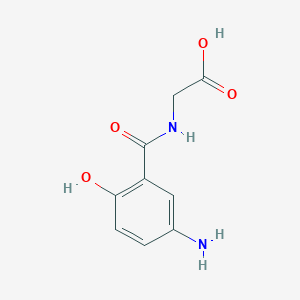

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

2-[(5-amino-2-hydroxybenzoyl)amino]acetic acid |

InChI |

InChI=1S/C9H10N2O4/c10-5-1-2-7(12)6(3-5)9(15)11-4-8(13)14/h1-3,12H,4,10H2,(H,11,15)(H,13,14) |

InChI Key |

HZXFAYOGIGTEDC-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N)C(=O)NCC(=O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)NCC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Aminosalicylic Acid

Classical and Established Synthesis Routes

Traditional synthesis methods for 5-aminosalicylic acid have been the bedrock of its production for many years. These routes, primarily based on aniline and salicylic acid, are well-established and have been optimized for industrial-scale manufacturing. There are four main synthesis methods for 5-ASA reported in the literature: the aniline method, the salicylic acid method, solid-phase carboxylation synthesis of p-aminophenol, and solid-phase carboxylation synthesis of p-diacetamidophenol. guidechem.com

Aniline-Based Synthesis Pathways

The aniline-based synthesis of 5-ASA is a widely used and traditional method. guidechem.com This process typically involves the diazotization of aniline, followed by a coupling reaction with salicylic acid. The resulting azo compound is then cleaved through reduction to yield 5-ASA and aniline.

A common procedure involves diazotizing aniline hydrochloride with sodium nitrite (B80452) in the presence of hydrochloric acid and ice. prepchem.com The resulting diazonium salt is then coupled with salicylic acid in an alkaline solution. prepchem.comgoogle.com The intermediate azo compound is subsequently reduced to afford 5-aminosalicylic acid. prepchem.com Reduction can be achieved using various reagents, including sodium hyposulphite or through catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon. prepchem.comgoogle.com One of the challenges with this method is the potential for toxic aniline and azo compounds to be present in the final product, which can complicate purification and raise environmental concerns. justia.com

A variation of this method utilizes sulphanilic acid as a recyclable auxiliary chemical. google.com In this process, the diazonium salt of sulphanilic acid is coupled with salicylic acid. google.com The resulting 5-(p-sulfophenylazo)salicylic acid is then cleaved by hydrogenation, typically using a palladium or platinum-based catalyst at elevated temperatures and pressures. google.comgoogle.com

| Reagent/Catalyst | Role in Synthesis | Reference |

| Aniline | Starting material | justia.com |

| Sodium Nitrite | Diazotizing agent | prepchem.comgoogle.com |

| Salicylic Acid | Coupling partner | prepchem.comgoogle.com |

| Sodium Hyposulphite | Reducing agent for azo bond cleavage | prepchem.com |

| Raney Nickel / Palladium on Carbon | Catalysts for hydrogenation (azo bond cleavage) | google.com |

| Sulphanilic Acid | Recyclable auxiliary for diazotization | google.com |

p-Aminophenol Carboxylation Approaches

An alternative and more direct route to 5-ASA involves the carboxylation of p-aminophenol. This method is attractive due to its shorter process route and reduced pollution potential. guidechem.comgoogle.com The reaction involves treating p-aminophenol with carbon dioxide under high pressure and temperature to introduce a carboxyl group onto the aromatic ring. guidechem.com

This gas-solid carboxylation reaction, however, presents its own set of challenges. The harsh reaction conditions can lead to the oxidation and polymerization of p-aminophenol, which can affect the yield and purity of the final product. guidechem.comgoogle.com To mitigate these issues, variations of this method have been developed. One such approach involves the use of an ionic liquid, such as 1-butyl-3-methylimidazolium chloride, as a solvent. guidechem.comgoogle.com The ionic liquid helps to dissolve the sodium salt of p-aminophenol and provides a favorable microenvironment for the carboxylation reaction with carbon dioxide, leading to shorter reaction times. google.com The reaction is typically carried out at pressures ranging from 0.5 to 3 MPa and temperatures between 120°C and 200°C. guidechem.comgoogle.com

Advanced and Catalytic Synthesis Techniques

To overcome the limitations of classical synthesis routes, advanced and catalytic methods have been developed. These techniques often offer improved efficiency, milder reaction conditions, and better environmental profiles.

Gas-Phase Catalytic Carboxylation of p-Acetaminophenol

A significant advancement in the synthesis of 5-ASA is the gas-phase catalytic carboxylation of p-acetaminophenol. google.com This method involves reacting p-acetaminophenol with carbon dioxide in the presence of a catalyst and a basic compound. google.com The use of a catalyst, such as oxides of silicon, aluminum, or silicon-aluminum, significantly accelerates the reaction rate, reducing the reaction time to 1-4 hours. google.com

In a typical procedure, p-acetaminophenol, a basic compound like potassium carbonate or potassium hydroxide, and the catalyst are placed in an autoclave. justia.com Carbon dioxide is then introduced under pressure (typically 0.5–5.0 MPa) and the mixture is heated to a temperature between 150°C and 220°C. justia.comgoogle.com This process forms a 5-aminosalicylate salt, which is then separated and acidified to yield 5-aminosalicylic acid. google.com This catalytic approach offers a more efficient and potentially more environmentally friendly alternative to the traditional p-aminophenol carboxylation, which can be slow and require harsh conditions. google.com

| Parameter | Condition | Reference |

| Starting Material | p-Acetaminophenol | google.com |

| Reactant | Carbon Dioxide | google.com |

| Catalyst | Oxides of silicon, aluminum, or silicon-aluminum | google.com |

| Basic Compound | Potassium carbonate, potassium hydroxide | justia.com |

| Pressure | 0.5–5.0 MPa | google.com |

| Temperature | 150°C–220°C | google.com |

| Reaction Time | 1–4 hours | google.com |

Derivatization Strategies for 5-Aminosalicylic Acid in Research

5-aminosalicylic acid's therapeutic efficacy is often enhanced by converting it into prodrugs. These derivatives are designed to deliver the active 5-ASA molecule to its target site in the colon while minimizing systemic absorption and associated side effects.

Azo-Linked Prodrug Synthesis (e.g., Sulfasalazine (B1682708), Olsalazine, Balsalazide)

A prominent strategy in the derivatization of 5-ASA is the synthesis of azo-linked prodrugs. nih.gov These compounds consist of two molecules linked by an azo bond (-N=N-). This bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active 5-ASA in the colon. nih.gov

Sulfasalazine: This was one of the first azo-linked prodrugs developed. It is synthesized by coupling diazotized sulfapyridine (B1682706) with salicylic acid. While not a direct derivative of 5-ASA in its synthesis, it metabolizes to 5-ASA and sulfapyridine in the colon.

Olsalazine: This prodrug is a dimer of 5-ASA molecules linked by an azo bond. Its synthesis involves the diazotization of one molecule of 5-ASA and subsequent coupling with another molecule of 5-ASA.

Balsalazide: In this prodrug, 5-ASA is linked via an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine. This carrier molecule is designed to be non-toxic and poorly absorbed.

The synthesis of these prodrugs generally follows the principles of diazonium coupling reactions, similar to the aniline-based synthesis of 5-ASA itself. ijpba.info The development of these azo-linked prodrugs represents a significant advancement in the targeted delivery of 5-ASA for the treatment of inflammatory bowel disease. nih.gov

Amino Acid Conjugation

The conjugation of amino acids to the parent 5-ASA molecule is a common strategy to create prodrugs. These prodrugs are designed to be stable in the upper gastrointestinal tract and then release the active 5-ASA upon reaching the colon, where bacterial enzymes cleave the amide bond. A general synthetic approach involves the protection of the amino group of 5-ASA, typically by converting it to a less reactive form, followed by coupling with an amino acid ester using a coupling agent. The final step is the deprotection and hydrolysis to yield the desired conjugate.

A prevalent synthetic route begins with the conversion of 5-aminosalicylic acid to 5-nitrosalicylic acid (5-NSA). The carboxyl group of 5-NSA is then activated, commonly with a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and reacted with an amino acid methyl ester to form an amide bond. The nitro group of the resulting intermediate is subsequently reduced to an amino group, often through catalytic hydrogenation using palladium on carbon (Pd/C). Finally, the methyl ester is hydrolyzed, typically with a base like sodium hydroxide, to yield the final amino acid conjugate nih.gov.

The conjugation of glycine with 5-ASA results in the formation of 5-aminosalicyluric acid, also known as 5-aminosalicyl-glycine (5-ASA-Gly). A simple and effective synthetic route has been developed for its preparation, yielding a product that shows promise as a colon-specific prodrug nih.govnih.gov. Studies have shown that after oral administration in rats, a significant portion of 5-ASA-Gly is delivered to the large intestine where it is activated, releasing 5-ASA nih.gov. In vitro incubation of 5-ASA-Gly with cecal contents resulted in the release of about 65% of the 5-ASA dose within 8 hours, demonstrating the susceptibility of the amide bond to bacterial enzymes nih.gov.

5-aminosalicyl-L-glutamic acid (5-ASA-Glu) has been synthesized and evaluated as a potential colon-specific prodrug. The synthesis follows the general principles of peptide coupling. Research comparing 5-ASA-Glu with its aspartic acid analog found that while both are stable in the upper intestine, the release of 5-ASA from 5-ASA-Glu in the cecal contents is significantly lower. This suggests that the specific amino acid structure plays a crucial role in the efficiency of enzymatic cleavage in the colon.

While the conjugation of various amino acids like histidine, lysine, valine, and tyrosine to 5-ASA is theoretically achievable through standard peptide coupling methodologies, specific and detailed synthetic reports for these individual conjugates are not as prevalent in the literature as for simpler amino acids like glycine and alanine. The general synthetic strategy would be similar, involving the protection of reactive functional groups, amide bond formation using coupling agents, and subsequent deprotection. The choice of amino acid can influence the physicochemical properties and the enzymatic cleavage kinetics of the resulting prodrug. For example, the synthesis of L-lysine based prodrugs has been explored for colon-specific delivery, indicating the feasibility of using amino acids with more complex side chains nih.gov.

Table 1: Summary of Synthetic Methodologies for 5-ASA-Amino Acid Conjugates This table is interactive. Click on the headers to sort.

| Conjugated Amino Acid | Starting 5-ASA Derivative | Coupling Agent | Key Reaction Steps | Reported Yield |

|---|---|---|---|---|

| Glycine | 5-Nitrosalicylic acid (5-NSA) | Not specified in detail | 1. Amide bond formation with glycine ester. 2. Nitro group reduction. 3. Ester hydrolysis. | Good yield reported nih.govnih.gov |

| Alanine | 5-Nitrosalicylic acid (5-NSA) | DCC | 1. Amidation with alanine methyl ester. 2. Catalytic hydrogenation (Pd/C). 3. Hydrolysis with NaOH. | 80% nih.gov |

| Glutamic Acid | 5-Aminosalicylic acid | Not specified in detail | General peptide coupling methods. | Not specified |

N-Acyl Derivative Formation

The formation of N-acyl derivatives involves the acylation of the amino group of 5-aminosalicylic acid. This modification leads to compounds such as N-acetyl-5-aminosalicylic acid (Ac-5-ASA), a primary metabolite of 5-ASA. The synthesis of these derivatives is generally straightforward, often involving the reaction of 5-ASA with an appropriate acylating agent, such as an acid anhydride (B1165640) or acyl chloride, under suitable conditions.

This process can also be a strategy to create prodrugs or to modify the lipophilicity and other properties of the parent molecule. For instance, the preparation of lipophilic derivatives of para-aminosalicylic acid (a related compound) has been achieved by first blocking the amino group with a propionyl group, followed by modification of the phenolic hydroxyl group acs.org. This demonstrates a method where N-acylation is a key step in a multi-step synthesis to achieve desired molecular properties acs.org.

The general reaction for N-acylation involves treating 5-ASA with an acylating agent. For example, N-propionyl-para-aminosalicylic acid was prepared by reacting methyl para-aminosalicylate with propionic anhydride in refluxing tetrahydrofuran acs.org. A similar approach can be applied to 5-ASA to generate a variety of N-acyl derivatives.

Table 2: Examples of N-Acyl Derivatives of 5-ASA and their Synthesis This table is interactive. Click on the headers to sort.

| N-Acyl Derivative | Acylating Agent | Synthetic Approach |

|---|---|---|

| N-Acetyl-5-ASA | Acetic Anhydride | Direct acetylation of the amino group of 5-ASA. |

| N-Propionyl-5-ASA | Propionic Anhydride | Reaction with 5-ASA, often starting with the methyl ester form, in a suitable solvent like THF acs.org. |

Molecular and Cellular Mechanisms of Action of 5 Aminosalicylic Acid in Preclinical Models

Modulation of Inflammatory Signaling Pathways

5-Aminosalicylic acid (5-ASA) exerts its anti-inflammatory effects through the modulation of several key signaling pathways involved in the inflammatory cascade. These mechanisms have been elucidated in a variety of preclinical models, providing insight into its therapeutic actions at a molecular and cellular level.

A significant mechanism of 5-ASA involves its influence on the cyclooxygenase (COX) pathway, particularly COX-2, and the subsequent production of prostaglandin (B15479496) E2 (PGE2). The COX-2/PGE2 pathway is a critical player in both inflammation and the development of colorectal cancer nih.gov.

In preclinical studies using HT-29 human colon cancer cells, 5-ASA has been shown to significantly suppress the expression of COX-2. nih.gov This inhibitory effect occurs at both the RNA and protein levels nih.gov. The downregulation of COX-2 by 5-ASA leads to a marked decrease in the synthesis of PGE2, a key inflammatory mediator nih.gov.

Furthermore, research in c-Ha-ras transgenic mice demonstrated that oral administration of 5-ASA resulted in the downregulation of COX-2 in the colon tissue nih.gov. In addition to suppressing COX-2, 5-ASA has also been found to induce the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme responsible for the degradation of PGE2 nih.gov. This dual action of suppressing PGE2 production and enhancing its degradation contributes to the anti-inflammatory and chemopreventive effects of 5-ASA observed in these models nih.gov.

| Cell Line/Model | Effect of 5-ASA | Outcome | Reference |

| HT-29 Cells | Suppressed COX-2 expression | Decreased PGE2 synthesis | nih.govnih.gov |

| HT-29 Cells | Induced 15-PGDH expression | Increased PGE2 degradation | nih.gov |

| c-Ha-ras transgenic mice | Down-regulation of COX-2 | Reduced colorectal tumor formation | nih.gov |

| c-Ha-ras transgenic mice | Up-regulation of 15-PGDH | Reduced colorectal tumor formation | nih.gov |

The 5-lipoxygenase (5-LOX) pathway is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators researchgate.netsemanticscholar.orgmdpi.com. Leukotriene B4 (LTB4), a product of this pathway, is a powerful chemoattractant for neutrophils and is implicated in the inflammatory processes of various diseases nih.govresearchgate.net.

The transcription factor Nuclear Factor-Kappa B (NF-κB) is a central regulator of inflammatory and immune responses scbt.com. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. The inhibition of NF-κB is a key mechanism for many anti-inflammatory drugs researchgate.net.

5-ASA has been demonstrated to inhibit the activation of the NF-κB pathway. nih.gov In a study on a murine colon cell line, 5-ASA was shown to inhibit the effects of tumor necrosis factor-alpha (TNF-α) on NF-κB activation nih.gov. In patients with active ulcerative colitis, NF-κB activation was detected in mucosal macrophages, and therapy with mesalazine (5-ASA) led to a significant reduction of this activation researchgate.net. This suggests that the therapeutic benefits of 5-ASA are, at least in part, due to the inhibition of NF-κB activation, which in turn suppresses the expression of pro-inflammatory genes in the inflamed mucosa researchgate.net. However, some studies have indicated that sulfasalazine (B1682708), but not its metabolites 5-ASA or sulfapyridine (B1682706), inhibits NF-κB activation in T-lymphocytes nih.gov.

Myeloperoxidase (MPO) is an enzyme found in neutrophils that contributes to oxidative stress and tissue damage during inflammation through the production of reactive oxygen species. arabjchem.orgresearchgate.net Consequently, MPO is considered an interesting target for the design of anti-inflammatory drugs arabjchem.orgresearchgate.net.

5-aminosalicylic acid is classified as an MPO inhibitor. arabjchem.orgnih.gov Its mechanism of inhibition involves promoting the accumulation of Compound II, a peroxidase-deficient state of the enzyme arabjchem.orgnih.gov. In preclinical studies, the MPO inhibitory activity of 5-ASA has been demonstrated, with an IC50 value of 39 ± 2 µM in one in vitro assay nih.gov. The inhibition of MPO activity by 5-ASA helps to reduce the oxidative damage associated with neutrophil infiltration at sites of inflammation.

| Pathway/Enzyme | Effect of 5-ASA | Cellular/Molecular Outcome |

| NF-κB Pathway | Inhibition of activation | Suppression of pro-inflammatory gene expression |

| Myeloperoxidase (MPO) | Inhibition of enzymatic activity | Reduction of oxidative stress and tissue damage |

Impact on Gene Expression and Signal Transduction

Beyond its direct effects on inflammatory enzymes and signaling pathways, 5-ASA also influences gene expression through its interaction with nuclear receptors.

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating inflammation and is highly expressed in the colonic epithelium researchgate.net. 5-ASA has been identified as an agonist for PPARγ, and this interaction is a key component of its therapeutic effect. researchgate.netasm.org

Preclinical studies have provided substantial evidence for this mechanism. In colitis induced in mice, the beneficial effects of 5-ASA treatment were observed in wild-type mice but not in mice with a heterozygous deficiency of PPARγ, indicating that the anti-inflammatory effects of 5-ASA are mediated, at least in part, by PPARγ. researchgate.netnih.gov

In epithelial cells, 5-ASA has been shown to:

Increase the expression of PPARγ. researchgate.netnih.gov

Promote the translocation of PPARγ from the cytoplasm to the nucleus. researchgate.netnih.gov

Induce a conformational change in PPARγ that allows for the recruitment of coactivators. researchgate.netnih.gov

Activate genes driven by a peroxisome-proliferator response element researchgate.netnih.gov.

Once in the nucleus, the 5-ASA-PPARγ complex can inhibit the activity of other pro-inflammatory transcription factors such as NF-κB, activator protein 1 (AP-1), and signal transducer and activator of transcription (STAT) nih.gov. This agonistic activity on PPARγ identifies it as a direct molecular target for the anti-inflammatory actions of 5-ASA in the colon. researchgate.netnih.gov

| Preclinical Model | Key Finding | Implication | Reference |

| Heterozygous PPARγ+/- mice with colitis | 5-ASA had a beneficial effect only in wild-type mice, not in PPARγ+/- mice. | The anti-inflammatory effect of 5-ASA is dependent on PPARγ. | researchgate.netnih.gov |

| Epithelial cells (in vitro) | 5-ASA increased PPARγ expression and promoted its translocation to the nucleus. | 5-ASA directly activates the PPARγ signaling pathway. | researchgate.netnih.gov |

| Human colonic biopsies (organ culture) | 5-ASA increased the expression of PPARγ mRNA and its target genes. | Confirms the PPARγ-activating effect of 5-ASA in human tissue. | nih.gov |

p21-Activated Kinase 1 (PAK1) Inhibition

Beyond the PPARγ pathway, 5-ASA exerts its effects through the inhibition of p21-activated kinase 1 (PAK1). nih.govmdpi.com PAK1 is a serine/threonine kinase that plays a significant role in various cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival. Dysregulation of PAK1 activity is implicated in multiple pathological conditions. In preclinical models, 5-ASA has been shown to inhibit PAK1. mdpi.com This inhibition disrupts the signaling cascades that promote cell proliferation and is a key mechanism through which 5-ASA enhances intercellular adhesion. nih.gov

Osteopontin (OPN) Activity Modulation

Research findings indicate that 5-aminosalicylic acid can inhibit the activity of Osteopontin (OPN). mdpi.com OPN is a secreted phosphoprotein that functions as a cytokine and a matricellular protein, modulating cell-matrix interactions. Elevated expression of OPN is associated with tumor progression, inflammation, and metastasis in various cancers. By modulating cell adhesion and migration and regulating immune cell function, OPN plays a critical role in the tumor microenvironment. The ability of 5-ASA to inhibit OPN activity represents another facet of its multi-targeted mechanism of action. mdpi.com

Cellular Processes and Interactions

Regulation of Cell Proliferation and Migration in Cellular Models (e.g., Keratinocytes, Fibroblasts, Intestinal Epithelial Cells)

In preclinical studies, 5-ASA has demonstrated significant effects on the proliferation and migration of various cell types, with a primary focus on intestinal epithelial cells due to its therapeutic application.

Intestinal Epithelial Cells: A substantial body of evidence shows that 5-ASA modulates multiple pathways that interfere with proliferation in the intestine. nih.gov In models using colorectal cancer cell lines, 5-ASA has been shown to inhibit cell cycle progression. This anti-proliferative effect is linked to its ability to inhibit signaling pathways such as the one involving the mammalian target of rapamycin (B549165) (mTOR). Furthermore, 5-ASA has been observed to inhibit the impaired epithelial barrier function in intestinal cell monolayers, a crucial aspect of mucosal health. These antineoplastic properties are attributed to its capacity to reduce inflammation, inhibit cell proliferation, and promote cell death. nih.gov

While the effects on intestinal epithelial cells are well-documented, specific preclinical data on the direct effects of 5-aminosalicylic acid on the proliferation and migration of keratinocytes and fibroblasts are less established in the reviewed literature.

Enhancement of Intercellular Adhesion (e.g., E-cadherin Expression)

A key cellular effect of 5-ASA is the enhancement of intercellular adhesion, which is often compromised in inflammatory conditions and cancer. This is achieved primarily through the modulation of E-cadherin, a crucial protein for forming adherens junctions between epithelial cells.

Studies on colon epithelial cell lines have shown that 5-ASA treatment leads to an increased localization of E-cadherin to the cell membrane at cell-to-cell contacts. Interestingly, 5-ASA does not appear to alter the total cellular synthesis of E-cadherin, but rather promotes its expression at the membrane where it is functional. This effect is directly linked to the inhibition of p21-activated kinase 1 (PAK1). nih.gov By inhibiting PAK1, 5-ASA facilitates the recruitment of E-cadherin to the cell membrane, thereby strengthening cell-cell adhesion. nih.gov

Data Tables

Table 1: Summary of Molecular Mechanisms of 5-Aminosalicylic Acid

| Mechanism | Target | Observed Effect in Preclinical Models | References |

|---|---|---|---|

| PPARγ Signaling | PPARγ | Acts as an agonist, enhancing expression and nuclear translocation. | nih.govfrontiersin.orgnih.gov |

| PTEN | Induces the tumor suppressor gene, activating it via PPARγ binding. | nih.govnih.govitjfs.com | |

| STATs | Restores concentrations of STAT1 and STAT3 proteins. | nih.gov | |

| Anti-apoptotic Proteins | Inhibits the function of anti-apoptotic proteins. | nih.govnih.gov | |

| PAK1 Inhibition | PAK1 | Directly inhibits the kinase, affecting cytoskeletal dynamics. | nih.govmdpi.com |

| OPN Modulation | Osteopontin (OPN) | Inhibits the activity of this pro-inflammatory cytokine. | mdpi.com |

Table 2: Effects of 5-Aminosalicylic Acid on Cellular Processes

| Cellular Process | Cell Type | Specific Effect | References |

|---|---|---|---|

| Cell Proliferation | Intestinal Epithelial Cells | Inhibits cell cycle progression and proliferation. | nih.gov |

| Intercellular Adhesion | Colon Epithelial Cells | Induces membranous expression of E-cadherin, increasing cell-cell adhesion. | nih.gov |

| Epithelial Barrier Function | Intestinal Epithelial Cells | Inhibits IFN-gamma induced impairment of barrier function. | |

Antioxidant and Free Radical Scavenging Mechanisms

5-Aminosalicylic acid (5-ASA) demonstrates significant antioxidant properties, which are considered a cornerstone of its therapeutic effects. This activity is largely attributed to its capacity to scavenge a variety of oxidizing free radicals. In preclinical investigations, 5-ASA has been shown to effectively neutralize hydroxyl, haloperoxyl, and lipid peroxyl radicals. This free radical scavenging is a key element of its pharmacological action in inflammatory conditions.

The antioxidant capabilities of 5-ASA are multifaceted. Beyond direct free radical scavenging, it can also decompose neutrophilic oxidants such as hypochlorous acid and detoxify oxidizing agents associated with hemoproteins. Furthermore, 5-ASA possesses the ability to chelate iron, rendering it less active in redox reactions, which can otherwise contribute to oxidative stress.

A comparative preclinical study highlighted the distinct antioxidant profile of 5-ASA. When compared with ascorbate (B8700270) and tocopherol, 5-ASA was effective at inhibiting oxidation initiated from both within the membrane and from an aqueous solution. This suggests that the water-soluble 5-ASA may preferentially associate with the membrane surface, enabling it to act as a chain-breaking antioxidant against lipid peroxidation initiated from within the membrane, as well as effectively neutralizing aqueous oxidants. researchgate.net

Table 1: Comparative Antioxidant Efficacy of 5-ASA

| Antioxidant | Inhibition of Oxidation from Aqueous Source (AAPH) | Inhibition of Oxidation from within Membrane (AMVN) |

|---|---|---|

| 5-Aminosalicylic acid (5-ASA) | More effective than tocopherol | Similarly effective to tocopherol |

| Ascorbate | Effective | Ineffective |

| Tocopherol | Effective | Effective |

This table is based on preclinical findings comparing the ability of different antioxidants to inhibit oxidation initiated by the aqueous oxidant AAPH and the lipid-soluble oxidant AMVN. researchgate.net

Impact on DNA Replication Checkpoints

In preclinical models, 5-aminosalicylic acid has been observed to influence cell cycle progression through the activation of DNA replication checkpoints. Treatment of colorectal cancer cell lines with 5-ASA leads to an accumulation of cells in the S phase of the cell cycle. This S-phase accumulation is indicative of a slowing of DNA replication.

This effect on the cell cycle is mediated by the activation of an ATR (Ataxia Telangiectasia and Rad3-related)-dependent checkpoint pathway. The activation of this checkpoint is evidenced by the phosphorylation of key checkpoint proteins, including Chk1 and Rad17. Notably, this activation of the replication checkpoint by 5-ASA appears to be independent of the p53 tumor suppressor protein status, as the effect is observed in cells with and without functional p53. The accumulation of cells in the S phase induced by 5-ASA has been shown to be a reversible process. The activation of this replication checkpoint may serve to slow down DNA replication, thereby enhancing the fidelity of the process and contributing to the maintenance of genomic stability.

Disruption and Modulation of the TGFβ Pathway

Preclinical research has demonstrated that 5-aminosalicylic acid can disrupt and modulate the Transforming Growth Factor-beta (TGFβ) signaling pathway, which plays a critical role in the development and progression of colorectal cancer. In in vitro studies utilizing colorectal cancer cells and colonic fibroblasts, 5-ASA was found to inhibit TGF-β1 signaling.

Modulation of Adaptive Humoral Immunity and Dendritic Cell Migration

While direct evidence on the impact of 5-aminosalicylic acid on dendritic cell migration and adaptive humoral immunity is still emerging, preclinical and clinical studies in related areas of immunology offer some insights. Immune reactions involving dendritic cells are understood to play a role in the pathogenesis of ulcerative colitis, a condition for which 5-ASA is a first-line treatment. researchgate.net This suggests that the therapeutic effects of 5-ASA may, at least in part, be mediated through the modulation of dendritic cell function.

Further evidence for the immunomodulatory properties of 5-ASA comes from a study on Chronic Beryllium Disease, a T-cell mediated granulomatous lung disease. In this context, 5-ASA treatment was shown to decrease the beryllium-stimulated proliferation of bronchoalveolar lavage (BAL) cells and reduce the levels of the pro-inflammatory cytokine TNF-α produced by these cells. nih.gov This indicates that 5-ASA can impact beryllium-specific immune responses. nih.gov Additionally, some research suggests that 5-ASA may exert some of its effects by altering the gene expression of intestinal bacteria, which could indirectly influence the host's immune response.

Potential Interactions with Cytochrome P450 Enzymes (e.g., CYP2D6)

In vitro studies have characterized the interactions of 5-aminosalicylic acid with various cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of drugs. These studies have revealed that 5-ASA is a substrate for both CYP3A4 and CYP2D6. This indicates that these enzymes are involved in the oxidative metabolism of 5-ASA.

In addition to being a substrate, 5-ASA has also been identified as an inhibitor of certain CYP enzymes. Specifically, it has been shown to inhibit the activity of CYP1A2 and CYP3A4. The inhibitory action on these enzymes suggests that 5-ASA has the potential for drug-drug interactions when co-administered with other medications that are metabolized by these pathways.

Table 2: In Vitro Metabolism of 5-ASA by CYP450 Isozymes

| CYP450 Isozyme | Metabolic Activity (pmoles 5-ASA consumed/min/pmole CYP) | Role |

|---|---|---|

| CYP3A4 | 0.280 ± 0.04 | Substrate and Inhibitor |

| CYP2D6 | 0.228 ± 0.09 | Substrate |

| CYP1A2 | Not specified | Inhibitor |

| CYP2C9 | Not metabolized | Not involved |

| CYP2C19 | Not metabolized | Not involved |

This table summarizes the findings of an in vitro study on the oxidative metabolism of 5-ASA by various pure CYP450 isozymes.

Analytical and Bioanalytical Methodologies for 5 Aminosalicylic Acid and Its Metabolites in Research

Chromatographic Techniques

Chromatographic methods are among the most widely used for the analysis of 5-ASA and its metabolites due to their high sensitivity and resolving power. tandfonline.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of 5-ASA and its primary metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA). nih.govnih.gov Researchers have developed and validated numerous HPLC methods coupled with various detection systems, including ultraviolet (UV), fluorescence, electrochemical, and mass spectrometry (MS), to analyze these compounds in diverse biological samples. upce.czsemanticscholar.org

The polar and amphoteric nature of 5-ASA can complicate its extraction from biological matrices. nih.gov To overcome this, sample preparation often involves protein precipitation followed by derivatization. nih.govnih.gov For instance, derivatization with propionic anhydride (B1165640) to form the more lipophilic N-propionyl-5-ASA enhances extractability and chromatographic analysis. upce.cznih.gov

HPLC methods have been successfully applied to pharmacokinetic studies in humans and animals. nih.govnih.gov The separation is typically achieved on reversed-phase columns, such as C18, with mobile phases consisting of an acidic buffer and an organic modifier like acetonitrile (B52724). nih.govnih.govnih.gov The choice of detector significantly influences the method's sensitivity and selectivity. Fluorescence and electrochemical detectors offer high sensitivity, while tandem mass spectrometry (LC-MS/MS) provides excellent selectivity and has become a powerful tool for clinical pharmacokinetic studies. upce.czresearchgate.netsemanticscholar.org

| Analyte(s) | Matrix | Column | Mobile Phase | Detection Method | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|---|

| 5-ASA, N-Ac-5-ASA | Human Plasma | C18 | 17.5 mmol/L acetic acid (pH 3.3):acetonitrile (85:15) | ESI-MS/MS (Negative Ion Mode) | 50 ng/mL for both analytes | nih.gov |

| Derivatized 5-ASA (N-propionyl-5-ASA) | Human Plasma | Kinetex XB-C18 | 0.1% formic acid in water and acetonitrile (gradient) | UHPLC-MS/MS | 0.10 ng/mL | nih.gov |

| 5-ASA, N-Ac-5-ASA | Human Plasma | HyPURITY C18 | 10 mM ammonium (B1175870) acetate (B1210297):methanol (B129727) (85:15) | LC-MS/MS | 2 ng/mL (5-ASA), 10 ng/mL (N-Ac-5-ASA) | semanticscholar.org |

| 5-ASA, N-Ac-5-ASA | Human Plasma | Kromasil KR100 C18 | Methanol:10 mM NaH₂PO₄ (pH 3.0) | Electrochemical | 5 ng/mL (5-ASA), 10 ng/mL (N-Ac-5-ASA) | researchgate.net |

| N-acyl-ASA derivatives | Blood Plasma | Purospher RP-18 e | Acetonitrile–0.005 M ammonium acetate buffer pH 3 (15:85) | UV (313 nm) and Fluorescence (Ex: 300 nm/Em: 406 nm) | 126 pmol/mL (N-acetyl-5-ASA), 318 pmol/mL (N-propionyl-5-ASA) | upce.cznih.gov |

Electroanalytical Approaches

Electroanalytical techniques present a rapid, cost-effective, and simple alternative to chromatographic methods for the quantification of 5-ASA. tandfonline.comscielo.br These methods are based on the electrochemical oxidation of the 5-ASA molecule at the surface of an electrode. nih.govacs.org

Square Wave Voltammetry (SWV)

Square Wave Voltammetry (SWV) is a sensitive electroanalytical technique that has been successfully applied to the determination of 5-ASA in pharmaceutical products. scielo.brdoaj.org The method offers advantages such as speed and low detection limits. scielo.br Studies have demonstrated that SWV using pencil graphite (B72142) electrodes can achieve a limit of detection as low as 2.12 x 10⁻⁸ mol L⁻¹. scielo.brunesp.br The results obtained by this voltammetric method for 5-ASA concentrations in commercial tablets and enemas have shown good agreement with those obtained by HPLC, confirming its accuracy and reliability for quality control purposes. scielo.brunesp.brresearchgate.net

Utilization of Graphite and Glassy Carbon Electrodes

Both glassy carbon electrodes (GCEs) and graphite-based electrodes are widely used in the electroanalytical sensing of 5-ASA. nih.govacs.org GCEs are favored for their wide potential window, good electrical conductivity, and high resistance to temperature. nih.govacs.org The electrochemical oxidation of 5-ASA on a GCE surface is a well-defined process, making it suitable for quantitative analysis. nih.gov These electrodes have been used in post-column detection systems for HPLC. nih.govacs.org

Pencil graphite electrodes (PGEs) have emerged as a low-cost and disposable alternative for 5-ASA determination. scielo.brresearchgate.net They are readily available and eliminate the need for tedious surface polishing that is often required for solid electrodes like GCEs. nih.govresearchgate.net Research has shown that PGEs provide a suitable surface for the reversible electrochemical oxidation of 5-ASA, enabling the development of simple and sensitive analytical methods. researchgate.net

| Electrode Type | Technique | Linear Range | Limit of Detection (LOD) | Application | Reference |

|---|---|---|---|---|---|

| Pencil Graphite Electrode | Square Wave Voltammetry (SWV) | 9.78 × 10⁻⁷ to 7.25 × 10⁻⁵ mol L⁻¹ | 2.12 × 10⁻⁸ mol L⁻¹ | Pharmaceutical Formulations | scielo.brunesp.brresearchgate.net |

| Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry (DPV) | 20–180 μM | 5 μM | Sensing in the presence of interferences | nih.govacs.org |

Spectroscopic Methods

Spectroscopic methods, particularly UV/Visible spectrophotometry, provide a simple and accessible approach for the quantification of 5-ASA, especially in pharmaceutical dosage forms. tandfonline.comresearchgate.net

UV/Visible Spectrophotometry

UV/Visible spectrophotometry for the analysis of 5-ASA often relies on a derivatization reaction to produce a colored compound that can be measured in the visible region of the electromagnetic spectrum. researchgate.netresearchgate.net A common approach is the diazotization of the primary aromatic amine group of 5-ASA with nitrite (B80452) in an acidic medium, followed by coupling with a phenolic compound, such as thymol, in a basic medium. researchgate.netresearchgate.net This reaction forms a stable azo dye with a characteristic color and an absorption maximum that can be used for quantification. researchgate.netresearchgate.net

One such method describes the formation of an azo dye with an absorption maximum at 470 nm. researchgate.net The method demonstrated linearity over a concentration range of 0.5-11.2 µg/mL. researchgate.net These spectrophotometric methods are valued for their simplicity, low cost, and speed, making them suitable for routine quality control analysis of pharmaceutical preparations. researchgate.net However, they may lack the selectivity required for analyzing complex biological samples without extensive sample cleanup. researchgate.net

Spectrofluorimetry

Spectrofluorimetry has emerged as a highly sensitive and selective technique for the quantification of 5-aminosalicylic acid (5-ASA) and its metabolites, including N-acetyl-5-aminosalicylic acid (Ac-5-ASA). This method relies on the intrinsic fluorescence of these compounds, which emit light at a specific wavelength after being excited by light of a shorter wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for precise measurement.

The distinct fluorescent properties of 5-ASA and its metabolites enable their differential detection. For instance, Ac-5-ASA and 5-ASA possess unique excitation and emission maxima, which can be exploited for selective analysis. Research has shown that Ac-5-ASA has a peak excitation at approximately 312 nm and a peak emission at 437 nm. researchgate.net In contrast, the parent compound, 5-ASA, displays a peak excitation at 335 nm and a peak emission around 500 nm. researchgate.net This spectral separation is crucial for accurately measuring the metabolite in the presence of the parent drug.

Often, spectrofluorimetric detection is coupled with separation techniques like high-performance liquid chromatography (HPLC) to enhance specificity, particularly when analyzing complex biological matrices. nih.govnih.govupce.cz This combination allows for the physical separation of 5-ASA from its metabolites before their individual quantification by the fluorescence detector. The use of a spectrofluorimetric detector in such setups provides the high sensitivity required to measure the low concentrations typically found in biological samples and research formulations. For example, a validated HPLC method with spectrofluorimetric detection achieved a lower limit of detection of 20 ng/ml in plasma and urine for 5-ASA and Ac-5-ASA. nih.gov

The key parameters for the spectrofluorimetric analysis of 5-ASA and its primary metabolite are summarized in the table below.

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Matrix | Reference |

| N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | 312 | 437 | In vitro enzymatic reaction | researchgate.net |

| 5-aminosalicylic acid (5-ASA) | 335 | 500 | In vitro solution | researchgate.net |

| N-acetyl-5-aminosalicylic acid (Ac-5-ASA) | 311 | >449 (cut-off) | Human Plasma, Urine | nih.gov |

| 5-aminosalicylic acid (as derivatized Ac-5-ASA) | 311 | >449 (cut-off) | Human Plasma, Urine | nih.gov |

| N-acyl-ASA-derivatives | 300 | 406 | Human Plasma | upce.cz |

Method Validation and Application in Non-Clinical Samples

The validation of analytical methods is a critical process to ensure that the data generated are reliable, reproducible, and accurate for the intended application. For the quantification of 5-aminosalicylic acid and its metabolites in non-clinical research, methods are typically validated according to established guidelines, assessing parameters such as linearity, sensitivity, precision, accuracy, selectivity, recovery, and stability. nih.gov

Linearity: This is established by demonstrating a direct proportionality between the instrument's response and the known concentrations of the analyte over a specific range. For HPLC methods with spectrofluorimetric detection, excellent linearity (with a correlation coefficient r² ≥ 0.996) has been reported over a range of 0.1 ng/ml to 8 µg/ml. nih.gov

Sensitivity: The sensitivity of a method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For HPLC-MS/MS methods, an LOQ of 50 ng/mL for both 5-ASA and Ac-5-ASA has been achieved. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements and is often expressed as the relative standard deviation (R.S.D.). Accuracy is the closeness of the measured value to the true value, expressed as bias%. For bioanalytical methods, within-run R.S.D. values are typically below 6.7%, while between-run R.S.D. can be higher. nih.gov Accuracy values for both within- and between-batch analyses have been reported to range from -8.4% to 8.0%. nih.gov

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as other metabolites or matrix components. Chromatographic methods are advantageous as they separate interfering substances before detection. nih.gov

Quantification in Experimental Formulations and Drug Delivery Systems

The development of novel drug delivery systems for 5-ASA aims to target its release to specific sites in the gastrointestinal tract, thereby enhancing its efficacy for treating inflammatory bowel disease. nih.govresearchgate.netpharmaexcipients.com Accurate quantification of 5-ASA and its metabolites in these experimental formulations is essential for characterizing their release profiles and ensuring product quality. Various analytical methods are employed for this purpose.

For example, HPLC methods are frequently used to determine the amount of 5-ASA and its impurities in pharmaceutical formulations. helixchrom.com These methods are validated to ensure they can accurately measure the drug content in complex systems such as pH-dependent, time-dependent, or bacterially biodegradable formulations. nih.govresearchgate.net The research and development of these delivery systems rely heavily on analytical techniques to assess drug loading, encapsulation efficiency, and in vitro drug release kinetics.

The table below summarizes validation parameters from a study designed to quantify 5-ASA and a prodrug, 5-ASA-ALA, which could be part of an experimental drug delivery approach.

| Analyte | Matrix | Concentration (µg/mL) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |

| 5-ASA-ALA | Plasma | 0.4 | 94.4 ± 3.4 | 3.6 | 4.8 |

| 5-ASA-ALA | Plasma | 1.6 | 97.5 ± 4.1 | 2.6 | 3.3 |

| 5-ASA-ALA | Plasma | 6.4 | 96.2 ± 2.8 | 1.9 | 2.5 |

| 5-ASA | Plasma | 0.2 | 92.6 ± 3.1 | 4.1 | 5.3 |

| 5-ASA | Plasma | 0.8 | 95.8 ± 2.5 | 3.2 | 4.1 |

| 5-ASA | Plasma | 3.2 | 98.1 ± 3.6 | 2.1 | 3.5 |

Data adapted from a study on a 5-ASA prodrug for colon-targeted delivery. nih.gov

Analysis in Preclinical Biological Matrices (e.g., Tissue, Cellular Extracts)

In preclinical research, measuring the concentration of 5-ASA and its metabolites in biological matrices such as plasma, tissue homogenates, and cellular extracts is fundamental to understanding the compound's pharmacokinetics and mechanism of action. upce.cz The complexity of these matrices necessitates highly selective and sensitive analytical methods.

A sensitive HPLC method with fluorescence detection has been developed and validated for the determination of 5-ASA and Ac-5-ASA in rectal tissue biopsies. nih.gov In this method, samples were derivatized, and proteins were precipitated with methanol before chromatographic analysis. nih.gov The method proved to be precise and accurate, with detection limits as low as 0.2 ng/mg of tissue, making it suitable for analyzing the small amounts of tissue typically obtained from biopsies. nih.gov

The validation of such methods is rigorous. For instance, the specificity of an HPLC method for analyzing para-aminosalicylic acid (PAS) and its metabolite in brain tissue was confirmed by comparing chromatograms from blank tissue with those from spiked samples, ensuring no interference from endogenous components. nih.gov Stability is also a key consideration; one study confirmed that 5-ASA and its metabolites were stable in plasma samples stored at -20°C for up to 8 months. upce.cz

The following table presents key performance characteristics of an analytical method validated for tissue analysis.

| Parameter | 5-aminosalicylic acid (5-ASA) | N-acetyl-5-aminosalicylic acid (Ac-5-ASA) |

| Matrix | Rectal Tissue Biopsies | Rectal Tissue Biopsies |

| Detection Limit | 0.2 ng/mg tissue | 0.2 ng/mg tissue |

| Measured Concentration (Example) | 0.254 ng/mg | 0.18 ng/mg |

| Precision (C.V. %) | 10.7% | 9.8% |

| Methodology | HPLC with Fluorescence Detection | HPLC with Fluorescence Detection |

Data adapted from a study on the determination of 5-ASA and Ac-5-ASA in rectal tissue. nih.gov

Preclinical Research Models and Advanced Methodologies Involving 5 Aminosalicylic Acid

In Vitro Cellular Models

In vitro models are fundamental for dissecting the molecular pathways affected by 5-ASA at the cellular level. These systems offer controlled environments to study specific cellular responses without the complexities of a whole organism.

Immortalized Cell Lines (e.g., Caco-2, HT-29 Colon Carcinoma Cells, YAMC Cells)

Immortalized cell lines, derived from human or animal tissues, are crucial tools in 5-ASA research. They provide a consistent and reproducible system for studying intestinal epithelial biology and pathology.

Caco-2 Cells: This human colorectal adenocarcinoma cell line is extensively used as a model of the intestinal epithelial barrier. When cultured on semi-permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the absorptive enterocytes of the small intestine. Studies using Caco-2 cells have been instrumental in investigating the transport and permeability of 5-ASA and its metabolites. caymanchem.comdrugbank.com Research has shown that the transport of 5-ASA across Caco-2 monolayers is concentration-dependent and occurs via both passive paracellular routes at high concentrations and saturable, carrier-mediated transport at lower doses. drugbank.com These cells also metabolize 5-ASA to N-Ac-5-ASA, allowing for the study of its intracellular formation and subsequent efflux. caymanchem.comdrugbank.com

HT-29 Cells: Another human colon cancer cell line, HT-29, is widely used to study the anti-inflammatory and anti-neoplastic properties of 5-ASA. Unlike Caco-2 cells, HT-29 cells can be manipulated to adopt either an undifferentiated or a differentiated phenotype, the latter of which can secrete mucus, providing a more complex model of the colonic epithelium. Research has demonstrated that 5-ASA can suppress the growth and proliferation of HT-29 cells. Current time information in Knox County, US.nih.gov Mechanistic studies in this cell line have shown that 5-ASA can interfere with the cell cycle, induce apoptosis, and inhibit the expression of matrix metalloproteinases (MMPs) involved in cancer cell invasion. Current time information in Knox County, US.nih.gov Furthermore, 5-ASA has been shown to modulate inflammatory signaling pathways, such as the NF-κB pathway, in HT-29 cells. Current time information in Knox County, US.

YAMC (Young Adult Mouse Colon) Cells: The YAMC cell line is a conditionally immortalized mouse colonic epithelial cell line. nih.gov These cells grow indefinitely at a permissive temperature but stop dividing and differentiate at a higher, non-permissive temperature. This allows for the study of both proliferating and differentiated colonocytes. nih.gov While a valuable tool for intestinal biology, specific studies detailing the direct effects of 5-Aminosalicyluric acid on YAMC cells are not prominent in the currently available literature.

| Cell Line | Origin | Key Characteristics in 5-ASA Research | Research Findings |

| Caco-2 | Human Colorectal Adenocarcinoma | Forms polarized monolayer, mimics intestinal barrier function. | Used to study 5-ASA transport, permeability, and metabolism to N-Ac-5-ASA. caymanchem.comdrugbank.com |

| HT-29 | Human Colorectal Adenocarcinoma | Can differentiate to secrete mucus; model for inflammation and cancer. | 5-ASA suppresses growth, induces apoptosis, and inhibits NF-κB signaling. Current time information in Knox County, US.nih.gov |

| YAMC | Mouse Colon Epithelium | Conditionally immortalized; allows study of proliferation vs. differentiation. | General model for colonic epithelium; specific 5-ASA studies are limited. nih.gov |

Primary Cell Cultures for Mechanistic Studies

Primary cells are isolated directly from living tissue and are considered to be more representative of the in vivo environment than immortalized cell lines.

Isolated Human Colonic Epithelial Cells: Studies using primary epithelial cells isolated from human colonic biopsies have provided direct evidence of 5-ASA uptake and metabolism in the target tissue. Research has shown that these cells rapidly take up 5-ASA and convert it to N-Ac-5-ASA intracellularly. nih.gov Interestingly, the uptake of the metabolite N-Ac-5-ASA itself is significantly lower than that of the parent compound, 5-ASA, which may have implications for its therapeutic activity. nih.gov

Peripheral Blood Mononuclear Cells (PBMCs): To understand the systemic immunomodulatory effects, researchers use PBMCs. Studies have shown that 5-ASA can inhibit T-cell proliferation within a PBMC population by blocking the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell activation. medchemexpress.com This provides a mechanism for its anti-inflammatory action beyond the gut epithelium.

In Vivo Animal Models

Animal models are indispensable for understanding the complex interplay between 5-ASA, the host's physiological systems, and the gut environment in a living organism.

Rodent Models for Mechanistic Investigation (e.g., Chemically-Induced Colitis Models, Xenograft Tumor Models)

Chemically-Induced Colitis Models: Rodent models of colitis, induced by chemicals like dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzenesulfonic acid (TNBS), are the gold standard for evaluating the efficacy of anti-inflammatory drugs for IBD. In these models, 5-ASA has been shown to ameliorate disease symptoms, reduce inflammatory markers, and promote mucosal healing. These models have been crucial in demonstrating that the therapeutic effects of 5-ASA are mediated, at least in part, through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates inflammation and is highly expressed in colon epithelial cells. nih.govnih.gov

Xenograft Tumor Models: To investigate the anti-cancer properties of 5-ASA in vivo, researchers utilize xenograft models where human colon cancer cells (like HT-29) are implanted into immunodeficient mice. Studies using these models have provided compelling evidence that systemic or local administration of 5-ASA can significantly reduce tumor growth and volume. nih.gov This effect was also shown to be dependent on PPARγ, as the anti-neoplastic effects were diminished when PPARγ was blocked. nih.gov

Intestinal Perfusion and Absorption Studies in Animal Models

In Situ Rat Intestine Perfusion: This technique allows for the direct study of drug absorption and metabolism in a segment of the intestine while it remains vascularly intact within the animal. Perfusion studies in rats have been used to determine the permeability of 5-ASA and have confirmed that it undergoes significant intestinal metabolism to N-Ac-5-ASA during its transport from the intestinal lumen into the portal circulation. drugbank.com These studies have helped to classify 5-ASA as a compound with low permeability. drugbank.com

Ex Vivo and In Silico Approaches

Ex Vivo Organ Culture: This method involves taking fresh tissue biopsies, such as those from the colon of IBD patients, and maintaining them in a viable state in the laboratory for a short period. This approach bridges the gap between in vitro cell lines and in vivo models. Organ cultures of colonic biopsies have demonstrated that 5-ASA can potently inhibit the production of pro-inflammatory cytokines, like interleukin-1 beta (IL-1β), directly within the inflamed tissue. nih.gov

In Silico Approaches: While specific in silico studies for this compound are absent, computational methods are increasingly used in pharmacology. These approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can predict the interaction of compounds like 5-ASA and its metabolites with biological targets. For example, modeling could be used to predict how 5-ASA binds to targets like PPARγ or enzymes in the inflammatory cascade, helping to rationalize its mechanism of action and guide the development of new derivatives.

Ex Vivo Tissue Analysis and Enzyme Activity Assays

Ex vivo tissue analysis serves as a critical bridge between in vitro experiments and in vivo studies, allowing for the examination of 5-ASA's effects and metabolism in the complex biological environment of isolated tissues. A primary focus of this research is on enzyme activity, particularly the enzymes responsible for metabolizing 5-ASA.

A key enzyme in the metabolism of 5-ASA is N-acetyltransferase (NAT), which converts 5-ASA into its primary metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). nih.gov To quantify the activity of this enzyme, researchers utilize fluorometric rate assays on colon tissue homogenates. nih.gov In these assays, the rate of Ac-5-ASA formation is measured and normalized to the total protein concentration in the tissue sample, providing a specific measure of NAT activity (e.g., nmole Ac-5-ASA/min/mg protein). nih.gov Studies using this methodology in mouse models have revealed that inflammation significantly decreases NAT activity in the colon. nih.gov This finding is crucial as it suggests that reduced NAT activity during active inflammation may enhance the therapeutic effect of 5-ASA by increasing its local bioavailability. nih.gov

Beyond metabolic enzymes, other assays are used to investigate the molecular mechanisms of 5-ASA. For instance, in colorectal cancer cell lines, phospholipase D (PLD) activity assays have been employed to understand how 5-ASA inhibits cancer cell proliferation. nih.gov Research has shown that 5-ASA treatment inhibits PLD activity, which in turn disrupts the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key regulator of cell growth. nih.gov

Stability studies are also conducted ex vivo using tissue samples from various parts of the gastrointestinal tract, such as the stomach, small intestine, and colon. nih.gov These studies assess the stability of 5-ASA and its prodrugs in different physiological environments, which is essential for designing effective colon-targeting drug delivery systems. nih.gov

Table 1: Ex Vivo and Enzyme Activity Assays in 5-ASA Research

| Assay Type | Model/Tissue | Purpose | Key Research Finding | Citation |

|---|---|---|---|---|

| N-acetyltransferase (NAT) Activity Assay | Mouse and Human Colon Homogenates | To measure the rate of 5-ASA conversion to Ac-5-ASA. | Inflammation leads to a decrease in colonic NAT activity, potentially enhancing the therapeutic effect of 5-ASA. | nih.gov |

| Phospholipase D (PLD) Activity Assay | Colorectal Cancer Cell Lines | To investigate the mechanism of 5-ASA-mediated inhibition of cell proliferation. | 5-ASA inhibits PLD activity, leading to a loss of mTOR signaling and reduced cancer cell proliferation. | nih.gov |

| Prodrug Stability Analysis | Rat Gastrointestinal Contents (Stomach, Small Intestine, Colon) | To evaluate the stability and release of 5-ASA from a prodrug in a simulated GI environment. | The prodrug 5-ASA-alanine was stable in the upper GI tract but was hydrolyzed to release 5-ASA in the colon. | nih.gov |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and development, offering detailed insights into the molecular interactions between 5-ASA or its derivatives and their biological targets. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict and analyze these interactions at an atomic level.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second molecule, such as a drug binding to a protein target. researchgate.net This technique is widely used to study how 5-ASA and its derivatives interact with key enzymes involved in inflammation, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (5-LOX). nih.govresearchgate.net Docking studies have shown that 5-ASA derivatives can fit into the active sites of these enzymes, forming various non-covalent interactions, including hydrogen bonds, pi-pi interactions, and van der Waals forces. researchgate.netnih.gov For example, docking analyses of certain 5-ASA derivatives revealed hydrogen bonding with key amino acid residues like Arg120 and Tyr355 within the active site of COX-1. researchgate.net These computational predictions help to explain the potential anti-inflammatory mechanisms of these compounds and guide the synthesis of new derivatives with improved affinity and selectivity. nih.gov

In cancer research, molecular docking has been used to rationalize the interaction of novel 5-aminosalicylamide-4-thiazolinone hybrids with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govelsevierpure.com These studies help to understand the structural requirements for potent anticancer activity. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic view of molecular interactions over time. youtube.com While specific MD simulation studies on this compound are not prevalent in the provided results, the methodology is widely applied to similar small molecules. nih.govresearchgate.net An MD simulation calculates the motion of atoms in a system over time by solving Newton's equations of motion. researchgate.net This allows researchers to observe the conformational changes of both the drug and its target protein upon binding, assess the stability of the drug-protein complex, and calculate binding free energies, which provide a more accurate prediction of binding affinity than docking alone. youtube.com These simulations are performed under conditions that mimic the physiological environment, such as a defined temperature (e.g., 310.15 K) and pressure (e.g., 1 bar), often within a model cell membrane or aqueous solution. nih.gov

Table 2: Computational Modeling in 5-ASA Derivative Research

| Methodology | Biological Target | Purpose | Key Interaction Findings | Citation |

|---|---|---|---|---|

| Molecular Docking | Cyclooxygenase (COX-1, COX-2) | To evaluate the binding affinity and interaction patterns of 5-ASA derivatives. | Derivatives show good affinity, forming hydrogen bonds with residues such as Arg120 and Tyr355, as well as pi-pi and van der Waals interactions. | researchgate.netnih.gov |

| Molecular Docking | Lipoxygenase (5-LOX) | To predict the binding energy and interactions of new 5-ASA fatty acid derivatives. | New derivatives showed greater binding affinities than the parent 5-ASA compound. | researchgate.netresearchgate.net |

| Molecular Docking | Epidermal Growth Factor Receptor (EGFR) | To understand the molecular mechanism of anticancer 5-aminosalicylamide-4-thiazolinone hybrids. | Docking studies rationalized the molecular interactions of the most potent hybrid within the EGFR active site. | nih.govelsevierpure.com |

| Molecular Dynamics (MD) Simulations | General Protein/Membrane Models | To simulate the dynamic behavior and stability of drug-target complexes over time. | MD simulations are used to calculate binding free energies and observe conformational changes in a physiological context. | youtube.comnih.govresearchgate.net |

Future Directions in Fundamental Research on 5 Aminosalicylic Acid

Elucidation of Unexplored Molecular and Cellular Pathways

While 5-ASA is known to modulate inflammatory cascades, such as inhibiting prostaglandin (B15479496) and leukotriene synthesis, its full spectrum of molecular interactions remains partially understood. nih.govupce.cz Future research will likely focus on identifying and validating novel intracellular targets and signaling pathways that are affected by 5-ASA and its metabolites.

Key areas of investigation include:

Phospholipase D (PLD) Signaling: Studies have suggested that 5-ASA may inhibit cell cycle progression in colorectal cancer cells by interfering with PLD-dependent signaling and the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govtandfonline.com Further research is needed to fully delineate this mechanism and its relevance in non-cancerous inflammatory conditions.

Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): 5-ASA is a known agonist of PPAR-γ, a nuclear receptor with significant anti-inflammatory properties. youtube.com The downstream consequences of this activation, including the modulation of gene expression related to inflammation and cell differentiation, warrant deeper exploration. youtube.comnih.gov

Reactive Oxygen Species (ROS) Scavenging: The ability of 5-ASA to act as a potent scavenger of ROS is considered a key aspect of its anti-inflammatory effect. nih.govupce.cz Future studies could explore the specific interactions of 5-ASA with different types of ROS and the downstream effects on cellular redox signaling pathways.

Development and Characterization of Novel Research Tools and Probes

To investigate the nuanced mechanisms of 5-ASA, the development of more sophisticated research tools is essential. Progress in this area will enable researchers to track the compound's biodistribution, identify its binding partners, and visualize its subcellular activity with greater precision.

Future developments may include:

Biotin-tagged 5-ASA: Biotinylated versions of 5-ASA can be used as probes to identify direct protein interactions. For instance, such tools have been employed to show that oxidized 5-ASA covalently binds to Keap1, activating the Nrf2-HO-1 anti-inflammatory pathway. nih.gov

Fluorescent Probes: Designing fluorescently labeled 5-ASA analogs could allow for real-time imaging of its uptake, subcellular localization, and dynamic interactions within living cells and tissues.

Prodrugs as Research Tools: The synthesis of novel prodrugs, such as 5-aminosalicyl-glycine (5-ASA-Gly), not only serves as a potential therapeutic strategy for colon-specific delivery but also as a tool to study the controlled release and localized activity of 5-ASA in specific intestinal regions. nih.govnih.gov

Advancements in High-Resolution Analytical Characterization

Precise and sensitive measurement of 5-ASA and its various metabolites is crucial for pharmacokinetic studies and for understanding its metabolic fate. nih.gov Continuous advancements in analytical chemistry are paving the way for more detailed characterization.

High-resolution techniques are becoming increasingly important:

High-Performance Liquid Chromatography (HPLC): HPLC remains a foundational technique for the separation and quantification of 5-ASA and its metabolites, including N-acetyl-5-ASA, from various biological matrices like plasma, urine, and tissue biopsies. nih.govnih.gov Modern methods utilize mixed-mode columns and various detection techniques (UV, fluorescence, mass spectrometry) for enhanced selectivity and sensitivity. helixchrom.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry offers unparalleled specificity and sensitivity for detecting low concentrations of 5-ASA and its derivatives, making it invaluable for detailed pharmacokinetic and metabolomic studies. nih.gov

| Analytical Technique | Application in 5-ASA Research | Key Advantages |

| HPLC with UV/Fluorescence Detection | Quantification in plasma, urine, and tissue samples. nih.gov | Robust, reproducible, widely available. |

| LC-MS/MS | Highly sensitive quantification for pharmacokinetic and metabolomic studies. | High specificity, low detection limits. |

| Spectrophotometry/Spectrofluorometry | Cost-effective quantification in pharmaceutical forms. nih.gov | Simple, rapid, economical. |

| Electrochemical Methods | Alternative for quantification in various samples. nih.gov | High sensitivity, potential for miniaturization. |

Integration with Omics Technologies in Model Systems (e.g., Microbiomics in Animal Models)

The integration of "omics" technologies—genomics, proteomics, transcriptomics, and metabolomics—offers a holistic view of the biological effects of 5-ASA. Animal models, particularly those involving the gut microbiome, are critical for these systemic analyses.

Microbiomics: Research indicates that 5-ASA can significantly alter the composition and metabolic activity of the gut microbiota. nih.gov 16S rRNA gene sequencing in animal models and human studies has shown that 5-ASA treatment can modulate the abundance of specific bacterial genera, which may contribute to its therapeutic effect. nih.gov Furthermore, the gut microbiome itself can metabolize 5-ASA, potentially influencing its clinical efficacy. nih.gov

Proteomics: Proteomic approaches can be used to identify proteins that are differentially expressed or modified in response to 5-ASA treatment. This can help uncover novel drug targets and pathways. For example, proteomics has been used to investigate 5-ASA's interaction with proteins involved in cell signaling and structure.

Metabolomics: By analyzing the global metabolic profiles of biological samples, metabolomics can reveal how 5-ASA influences endogenous metabolic pathways. nih.gov This can shed light on its impact on cellular bioenergetics and the production of inflammatory mediators.

Understanding Complex Biological Interactions in Defined Experimental Systems

To isolate and understand the specific effects of 5-ASA, researchers are increasingly using defined in vitro and ex vivo experimental systems. These controlled environments allow for the detailed study of interactions with specific cell types, proteins, and other molecules, free from the complexities of a whole organism.

Cell Culture Models: Human colonic epithelial cell lines are used to study the direct effects of 5-ASA on cellular processes like proliferation, inflammation, and barrier function. nih.gov

Organ Culture of Biopsies: Ex vivo culture of human colonic biopsies allows researchers to study the effects of 5-ASA on intact tissue in a controlled setting, providing insights that are highly relevant to the clinical situation.

In Vitro Binding Assays: These assays are used to quantify the interaction between 5-ASA and specific molecular targets, such as enzymes (e.g., cyclooxygenase, lipoxygenase) and receptors (e.g., PPAR-γ). rxlist.comtargetmol.com Investigating the binding of 5-ASA to dietary fibers in vitro has also been explored to understand potential food-drug interactions that could affect local drug concentration in the colon.

By focusing on these future research directions, the scientific community can continue to build upon the half-century of knowledge surrounding 5-ASA, paving the way for more effective and personalized treatments for inflammatory bowel diseases.

Q & A

Q. How can researchers integrate omics data to elucidate novel pathways influenced by this compound?

- Methodology : Perform transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling of treated vs. untreated IBD models. Use pathway enrichment tools (e.g., KEGG, GO) to identify dysregulated networks. Validate candidates via CRISPR/Cas9 knockouts or siRNA silencing .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.